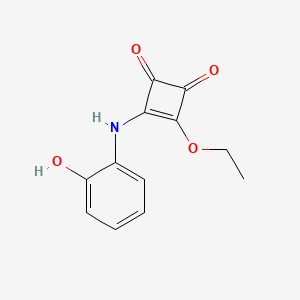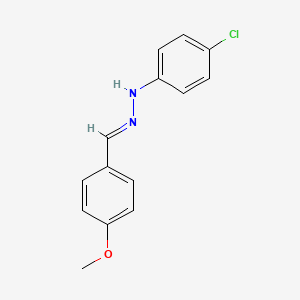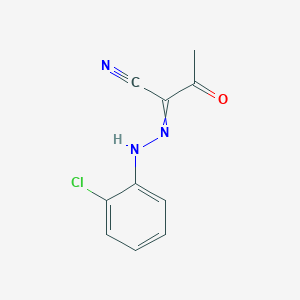
Methyl camphorate, (+)-
Descripción general
Descripción
Methyl camphorate, (+)- is a natural compound found in the essential oils of camphor trees. It is a colorless liquid with a pleasant aroma, commonly used in perfumes and flavorings. Methyl camphorate, (+)- has also been the subject of scientific research due to its potential therapeutic properties. In
Aplicaciones Científicas De Investigación
Authentication of Cinnamomum Camphora
Methyl camphorate is identified as a significant compound in the essential oils of Cinnamomum camphora, a plant with varied clinical applications. Research has focused on distinguishing between different chemical types of C. camphora through GC-MS analysis, which is essential for ensuring the accurate use of these plant materials in various applications (Liu et al., 2020).
Component of Glass Systems
Studies have explored the role of camphoric acid derivatives, including methyl camphorate, in mixed carboxylate glasses. These derivatives have been found to have potential applications in the development of glass forming systems, indicating a broader scope of use beyond medicinal or aromatic applications (Balasubramaniam et al., 1998).
Synthesis of Vitamin D Metabolites
Methyl camphorate has been studied in the context of synthesizing vitamin D and its metabolites. The methylation of camphor and its derivatives, including methyl camphorate, provides a basis for an enantiospecific approach to the synthesis of these important nutrients (Stevens & Lawrence, 1985).
Role in Traditional Medicine
Camphor, from which methyl camphorate is derived, has a long history in traditional medicine. It has been used for treating a variety of symptoms like inflammation and infection. Current research includes exploring the use of camphor and its derivatives in modern medical applications, indicating the potential relevance of methyl camphorate in these areas (Hamidpour et al., 2013).
Chiral Chemistry in Materials Science
The chiral chemistry of metal-camphorate frameworks, which could include methyl camphorate, is of interest due to its potential applications in materials science. These frameworks show promise in areas like chiral recognition, enantiomer separation, and asymmetric catalysis (Gu et al., 2016).
Propiedades
IUPAC Name |
(1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNNTVXOZWMVGX-HQJQHLMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl camphorate, (+)- | |
CAS RN |
29607-02-1 | |
| Record name | Methyl camphorate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029607021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CAMPHORATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0ZVS444U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanylaniline](/img/structure/B1654853.png)





![7-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-3-(3,4-dichlorophenyl)quinazolin-4-one](/img/structure/B1654864.png)

![Ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-8-yl]oxyacetate;hydrochloride](/img/structure/B1654870.png)




